2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions . For instance, the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole involves a reaction at 160 °C for 5 hours, followed by a reaction with 4 Angstrom molecular sieves and immobilized lipase B from Candida antarctica (SP 435) at 40 °C .Scientific Research Applications
Crystal and Molecular Structure of Related Compounds
The crystal and molecular structure of compounds similar to 2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile, such as 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile, has been explored. The pyrazole ring in these compounds is substituted with groups like amino and carbonitrile, leading to specific molecular interactions and stabilization through intermolecular forces (Fathima et al., 2014).
Synthesis Approaches
The synthesis of substituted tetrahydrocyclopenta[c]pyrazoles, closely related to the compound , has been achieved through the 3+2 intramolecular dipolar cycloaddition of nitrilimines to alkynes. This process extends to the creation of versatile derivatives by incorporating various substituents (Winters, Teleha & Sui, 2014).
Biological Applications and Pathways
Building Blocks in Synthetic Organic Chemistry
Certain pyrazole-carbonitrile derivatives serve as foundational scaffolds in synthetic organic chemistry, paving the way for the development of a range of biologically significant heterocyclic compounds. These building blocks are involved in recent synthetic advancements, particularly in one-pot multicomponent reactions (Patel, 2017).
Green Synthesis and Environmental Benefits
The synthesis of pyrazole-carbonitrile derivatives has seen a shift towards green chemistry principles. Methods like solvent-free synthesis and the use of deep eutectic solvents have been developed to minimize environmental impact while achieving high yields and shorter reaction times. These approaches avoid using typical toxic catalysts and solvents, marking a significant step towards eco-friendly synthetic routes (Al-Matar, Khalil, Adam & Elnagdi, 2010); (Bhosle, Khillare, Dhumal & Mane, 2016).
Properties
IUPAC Name |
2-ethyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9(6-10)7-4-3-5-8(7)11-12/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YATJLILBZRUJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C2CCCC2=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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